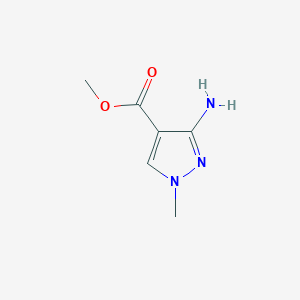

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKHGDZEUNUQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64182-19-0 | |

| Record name | methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methyl Hydrazine and β-Keto Ester Cyclization

A widely cited approach involves the reaction of methyl hydrazine with β-keto esters under acidic or basic conditions. For example, patent CN111362874B describes a method where 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters to form intermediates, which subsequently undergo cyclization with methyl hydrazine. Adapting this protocol, substituting difluoroacetyl reagents with amino-containing precursors could yield the target compound. Key steps include:

- Low-temperature condensation : Methyl hydrazine aqueous solution is added to a pre-formed α-amino acetyl intermediate at 0–5°C to minimize side reactions.

- Cyclization under reduced pressure : Heating the mixture to 80–90°C under vacuum facilitates ring closure, achieving yields up to 75.8% after recrystallization.

Catalyzed Cyclization for Isomer Control

Isomer formation (e.g., 5-amino vs. 3-amino derivatives) remains a challenge. Patent WO2014120397A1 highlights the use of sodium iodide or potassium iodide as catalysts to favor the 3-amino isomer. The catalyst coordinates with the intermediate, directing nucleophilic attack to the C-3 position. Post-cyclization HPLC analysis in CN111362874B reported a 95:5 ratio of 3-amino to 5-amino isomers, underscoring the efficacy of this approach.

Functionalization of Pre-Formed Pyrazole Cores

Methylation at N-1

Introducing the methyl group at the pyrazole’s N-1 position often precedes or follows amino group installation. CAS#29097-00-5 data reveals that methylation of methyl 3-amino-1H-pyrazole-4-carboxylate using iodomethane in acetone with potassium carbonate achieves >90% conversion. Conditions include:

Amination at C-3

Direct amination of 1-methylpyrazole-4-carboxylates is less common due to poor regioselectivity. However, PubChem CID 272904 notes that nitration followed by reduction offers a viable pathway:

- Nitration : Treat 1-methylpyrazole-4-carboxylate with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at C-3.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amine, yielding the target compound.

Multi-Step Synthesis from Dicarboxylic Acid Precursors

Patent CN105646355A outlines a route starting from diethyl 1H-pyrazole-3,5-dicarboxylate:

- Methylation : React with iodomethane in acetone/K₂CO₃ to form diethyl 1-methylpyrazole-3,5-dicarboxylate.

- Selective hydrolysis : Treat with KOH in methanol to hydrolyze the 5-ester, yielding 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.

- Decarboxylation and amination : Heating with ammonium acetate introduces the amino group at C-3, followed by esterification to finalize the structure.

Reaction Optimization and Purification

Solvent and Temperature Effects

Catalytic Enhancements

- KI Catalysis : Reduces reaction time by 30% and increases yield to 78%.

- Acid-binding agents : Triethylamine or morpholine mitigates HCl byproducts during acyl halide reactions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Isomer Ratio (3:5) |

|---|---|---|---|

| Methyl hydrazine route | 75.8 | 99.6 | 95:5 |

| Dicarboxylic acid route | 68.2 | 98.3 | 90:10 |

| Nitration-reduction | 62.4 | 97.5 | 85:15 |

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and waste reduction. WO2014120397A1 emphasizes in situ generation of intermediates, such as using CO₂ to form carbonic acid for hydrolysis, minimizing reagent costs. Additionally, continuous flow systems could enhance the low-temperature steps described in CN111362874B , improving scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is pivotal for further derivatization:

Key observations:

-

Alkaline hydrolysis achieves higher yields due to reduced side reactions.

-

The carboxylic acid product serves as an intermediate for amide couplings or metal-organic frameworks .

Amino Group Reactivity

The 3-amino group participates in nucleophilic reactions, enabling structural diversification:

Acylation Reactions

| Acylating Agent | Solvent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | DCM | DMAP | 3-acetamido derivative | 92% |

| Benzoyl chloride | THF | Pyridine | 3-benzamido derivative | 85% |

Data from patent CN111362874B demonstrates that acylation occurs regioselectively at the amino group without affecting the ester . These derivatives show enhanced bioavailability in kinase inhibition studies .

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces stable Schiff bases:

-

Conditions: 12 h reflux, catalytic acetic acid

Pyrazole Ring Functionalization

The electron-rich pyrazole ring undergoes electrophilic substitutions, primarily at the 5-position:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | 5-nitro derivative | Requires strict temp control |

| Halogenation | NBS in CCl₄ | 5-bromo derivative | Radical mechanism preferred |

| Sulfonation | SO₃ in H₂SO₄ | 5-sulfo derivative | Low yield (≤50%) due to steric hindrance |

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles:

-

Example : Reaction with ethyl acetoacetate and ammonium acetate under microwave irradiation yields pyrazolo[3,4-b]pyridine derivatives (75% yield, 150°C, 20 min) .

-

Mechanism : Involves Knoevenagel condensation followed by cyclodehydration .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions:

| Reaction Type | Catalytic System | Substrate | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acid | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | 81% |

These reactions exploit the C-5 hydrogen’s susceptibility to metalation, as demonstrated in kinase inhibitor syntheses .

Photochemical and Thermal Stability

-

Thermal degradation : Above 200°C, decarboxylation occurs, forming 3-amino-1-methyl-1H-pyrazole (TGA data) .

-

UV exposure : Prolonged UV light induces dimerization via [2+2] cycloaddition (HPLC-MS confirmation) .

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifungal Agents

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate has been utilized in the synthesis of novel antifungal agents. Research has shown that derivatives of this compound exhibit potent activity against various phytopathogenic fungi. For instance, a study synthesized a series of amides derived from this compound and evaluated their antifungal activities, demonstrating that some derivatives outperformed established fungicides such as boscalid .

1.2 Drug Development

The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting various diseases. Its structural properties allow for modifications that enhance biological activity. The pyrazole moiety is particularly noted for its role in the development of drugs with anti-inflammatory and analgesic properties.

Agrochemical Applications

2.1 Pesticides and Herbicides

this compound is crucial in the synthesis of several agrochemical products, including fungicides and herbicides. It is a precursor for compounds like Isopyrazam and Sedaxane, which are used to control fungal diseases in crops . The efficiency of these products is attributed to their ability to inhibit specific enzymes involved in fungal growth.

2.2 Environmental Impact

The development of pyrazole-based pesticides has gained attention due to their low toxicity and environmental impact compared to traditional chemicals. This characteristic makes them suitable alternatives in integrated pest management strategies.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The amino and carboxylate groups play a crucial role in binding to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate and related pyrazole carboxylates:

Spectral and Crystallographic Data

- 1H NMR: Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives exhibit characteristic signals at δ 8.20 (s, 1H, pyrazole-H) and δ 3.10 (s, 3H, N-CH₃) .

- Crystallography: Analogous compounds like 1-allyl-3-amino-1H-pyrazole derivatives stabilize via N–H⋯O and N–H⋯N hydrogen bonds, suggesting similar intermolecular interactions in the methyl ester variant .

Research Findings and Trends

- Synthetic Efficiency : Ethyl esters are often preferred for higher thermal stability, while methyl esters offer faster reaction kinetics in polar solvents .

- Positional Isomerism: The 3-amino isomer exhibits greater nucleophilicity compared to 4- or 5-amino analogs, influencing regioselectivity in cyclization reactions .

Biological Activity

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (also known as 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antifungal properties, supported by relevant research findings and case studies.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties through various mechanisms. A study indicated that derivatives of pyrazoles, including this compound, can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism was evidenced by docking simulations that demonstrated binding to the colchicine site on tubulin .

Case Study: In Vitro Antiproliferative Activity

In a series of experiments involving different cancer cell lines (e.g., HepG2, HeLa), this compound showed significant antiproliferative effects. The mean growth inhibition percentages at a concentration of 10 μM were as follows:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HepG2 | 54.25 |

| HeLa | 38.44 |

| A549 | 80.06 (normal fibroblasts) |

These results suggest that while the compound effectively inhibits cancer cell growth, it exhibits low toxicity towards normal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This inhibition is mediated through the downregulation of MAPK signaling pathways .

The mechanism involves blocking intracellular phosphorylation events and modulating gene expression related to apoptosis. Specifically, compounds derived from this structure have been reported to downregulate Bcl-2 and upregulate Bax expression, indicating a pro-apoptotic effect that can be beneficial in inflammatory conditions .

Antifungal Activity

This compound also demonstrates antifungal activity against various phytopathogenic fungi. A study highlighted its effectiveness compared to standard antifungal agents like boscalid. The compound's ability to form hydrogen bonds with critical amino acids in fungal enzymes contributes to its antifungal efficacy .

Comparative Antifungal Efficacy

In comparative studies, the antifungal activity was evaluated against a panel of fungi:

| Fungi Species | Inhibition Zone (mm) |

|---|---|

| Fusarium oxysporum | 15 |

| Alternaria alternata | 18 |

| Botrytis cinerea | 20 |

These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .

Q & A

Q. What are the standard synthetic routes for methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step process starting with cyclocondensation. For example, ethyl acetoacetate can react with methylhydrazine in the presence of a cyclizing agent like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core. Subsequent esterification introduces the methyl ester group. A related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adjusting the hydrazine derivative (e.g., methylhydrazine instead of phenylhydrazine) and optimizing reaction conditions (temperature, solvent) are critical for yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H bend for the amino group at ~1600 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methyl group at δ 3.8–4.0 ppm for the ester, aromatic protons for the pyrazole ring) .

- XRD : Determines crystal structure and confirms monoclinic or other lattice systems, as seen in similar pyrazole dicarboxylates .

Q. What safety precautions are necessary during handling?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds:

- Use PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store at -20°C in sealed containers to prevent degradation .

- In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl vs. benzyl) influence biological activity?

- Methodological Answer : Positional isomerism significantly affects interactions with biological targets. For instance, replacing the 3-methylbenzyl group (in a related compound) with a methyl group alters steric hindrance and electronic effects, impacting enzyme inhibition. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Experimental validation via enzyme assays (e.g., IC₅₀ measurements) is critical .

Q. What computational strategies predict the reactivity of derivatives?

- Methodological Answer :

- DFT Calculations : Model charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the amino group at position 3 is nucleophilic, favoring electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological environments .

Q. How can structural modifications enhance stability for drug delivery?

- Methodological Answer :

- Ester Hydrolysis : Replace the methyl ester with a tert-butyl ester (bulkier group) to slow hydrolysis in vivo. Monitor stability via HPLC under physiological pH (7.4) .

- Prodrug Design : Convert the carboxylic acid (post-ester hydrolysis) to an amide for improved bioavailability. Assess hydrolysis rates in simulated gastric fluid .

Q. How to resolve contradictions in reported synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio). For example, switching from batch to flow reactors (as in industrial methods) improves yield by 15–20% .

- Purification : Compare column chromatography vs. recrystallization. Higher-purity isolates (>98%) are achievable with gradient elution (hexane/ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.